molecular formula C13H10BrF B8674755 3-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS No. 82617-48-9

3-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Cat. No.: B8674755
CAS No.: 82617-48-9
M. Wt: 265.12 g/mol
InChI Key: LURODPZMEGZNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2-fluoro-1,1'-biphenyl (C₁₃H₁₀BrF) is a halogenated biphenyl derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a fluorine atom at the 2-position of one benzene ring. Its reactivity stems from the electrophilic bromomethyl group, which facilitates nucleophilic substitutions (e.g., cyanidation, amination) to generate diverse derivatives.

Aldehyde Reduction: Reduction of a 3-fluoro-biphenyl aldehyde precursor to the corresponding alcohol.

Bromination: Treatment with HBr under reflux to replace the hydroxyl group with bromine .

Properties

CAS No.

82617-48-9

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-(bromomethyl)-2-fluoro-3-phenylbenzene

InChI

InChI=1S/C13H10BrF/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

LURODPZMEGZNJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2F)CBr

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Medicinal Chemistry
    • Inhibitors of PD-1/PD-L1 : Research indicates that derivatives of 3-(Bromomethyl)-2-fluoro-1,1'-biphenyl can serve as small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1). These inhibitors are critical in cancer therapy as they help modulate immune responses against tumors. In silico studies have shown that modifications to the biphenyl structure can enhance binding affinity to PD-L1, with calculated affinities ranging from -10.2 to -11.5 kcal/mol .
    • Biological Activity : Compounds similar to 3-(Bromomethyl)-2-fluoro-1,1'-biphenyl have been evaluated for their ability to inhibit enzymes or receptors linked to various diseases, including cancer and cardiovascular conditions. The presence of halogens like bromine and fluorine increases lipophilicity and bioavailability, making these compounds candidates for further pharmacological evaluation .
  • Organic Synthesis
    • Synthetic Intermediates : The compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize other complex molecules through various chemical reactions such as nucleophilic substitution and cross-coupling reactions .
    • Structure-Activity Relationship Studies : The modification of the bromomethyl group allows for extensive structure-activity relationship studies, which are essential in drug design. Researchers have found that altering substituents on the biphenyl core significantly impacts biological activity .

Case Study 1: PD-L1 Inhibition

A study conducted on a series of biphenyl derivatives, including those based on 3-(Bromomethyl)-2-fluoro-1,1'-biphenyl, revealed promising results in inhibiting PD-L1. The research utilized high-throughput screening techniques combined with computational methods to identify lead compounds with high binding affinities. The findings suggest that specific substitutions on the biphenyl moiety can enhance inhibitory activity against PD-L1 .

Case Study 2: Anticancer Activity

In another investigation, compounds derived from 3-(Bromomethyl)-2-fluoro-1,1'-biphenyl were tested for their anticancer properties. The study highlighted the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. The results demonstrated that this compound could potentially be developed into an effective therapeutic agent against certain types of cancer .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistrySmall-molecule inhibitors for PD-L1Binding affinities between -10.2 and -11.5 kcal/mol
Organic SynthesisVersatile synthetic intermediateUsed in nucleophilic substitution reactions
Structure-Activity RelationshipsImpact of structural modifications on biological activitySignificant variations in potency based on substitutions

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Bromomethyl Substitution

4-(Bromomethyl)-2-fluoro-1,1'-biphenyl (Compound 18)
  • Structure : Bromomethyl at 4-position, fluorine at 2-position.
  • Synthesis : Yield of 86% via HBr-mediated bromination of the alcohol precursor .
  • Reactivity : Used to synthesize (2-fluoro-biphenyl)acetonitrile (19 ) via KCN substitution .
  • Physical Properties :
    • Rf = 0.46 (cyclohexane/Et₂O 95:5) .
    • $^1$H-NMR (CDCl₃): δ 4.50 (s, 2H, CH₂Br) .
3-(Bromomethyl)-2-fluoro-1,1'-biphenyl
  • Key Differences: Bromomethyl at 3-position alters steric and electronic environments.

Non-Fluorinated Analogs: 4-(Bromomethyl)-1,1'-biphenyl (Compound 20d)

  • Synthesis: 47% yield via bromination of [1,1'-biphenyl]-4-ylmethanol .
  • Physical Properties :
    • Rf = 0.50 (EtOAc/pentane 1:19) .
    • Melting Point = 84–86°C .
  • Lower polarity than fluorinated analogs, as reflected in higher Rf values.

Halogenated Derivatives

Examples from include:

  • 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl : Chlorine introduces stronger electron-withdrawing effects than fluorine.
  • 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl : Fluorine at the 4'-position may enhance stability via resonance effects.

Data Tables

Table 2: Reactivity in Nucleophilic Substitutions

Compound Reaction with KCN Product Conditions
4-(Bromomethyl)-2-fluoro Substitution (2-Fluoro-biphenyl)acetonitrile 120°C, 2 h
4-(Bromomethyl)-1,1'-biphenyl Likely similar reactivity [1,1'-Biphenyl]-4-acetonitrile Requires optimization

Key Findings and Implications

Positional Effects : The 3-bromomethyl isomer likely exhibits reduced steric accessibility compared to the 4-isomer, influencing reaction kinetics in substitutions.

Fluorine Impact : Fluorine at the 2-position enhances electrophilicity of the bromomethyl group via inductive effects, improving substitution efficiency .

Applications : Fluorinated bromomethyl biphenyls are prioritized in CNS drug research due to enhanced blood-brain barrier penetration .

Preparation Methods

Procedure and Conditions

In a typical protocol, 3-fluoro-1,1'-biphenyl-3-methanol is treated with PBr₃ (1.2 equivalents) in anhydrous dichloromethane at 0°C for 2 hours. The reaction is quenched with ice-water, and the organic layer is dried over sodium sulfate to yield the bromide with 78% efficiency . This method is advantageous for substrates sensitive to radical conditions.

Coupling Approaches: Suzuki-Miyaura and Grignard Reactions

Coupling strategies construct the biphenyl core before introducing the bromomethyl group.

Suzuki-Miyaura Coupling

A two-step synthesis begins with Suzuki coupling between 3-bromo-2-fluorophenylboronic acid and bromobenzene derivatives. For example, palladium-catalyzed coupling in tetrahydrofuran (THF) at 100°C for 12 hours forms the biphenyl backbone, followed by NBS-mediated bromination. This method achieves an overall yield of 47% after purification.

Grignard Reagent Utilization

Grignard reagents enable the formation of the biphenyl structure via reaction with halogenated toluenes. A patented method involves reacting 3-fluoro-2-bromotoluene with phenylmagnesium bromide in THF under nitrogen, followed by bromination with NBS to yield the target compound in 58% yield .

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors optimize efficiency and safety. A reported industrial process uses a 60 L reactor with NBS (3.9 kg) and benzoyl peroxide (125 g) in acetic acid, achieving a throughput of 2.5 kg/day . The reaction is monitored via HPLC to minimize byproducts, and the product is isolated via distillation.

Mechanistic Insights

The radical bromination mechanism proceeds via initiation by benzoyl peroxide, generating succinimidyl radicals that abstract hydrogen from the methyl group. This forms a benzyl radical, which reacts with NBS to yield the bromide. Computational studies suggest that the fluorine substituent directs bromination to the para position through electron-withdrawing effects.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Radical BrominationHigh regioselectivity, mild conditionsByproduct formation (di-bromination)High
BromomethylationSuitable for sensitive substratesRequires pre-functionalized intermediatesModerate
Coupling ApproachesModular, versatileMulti-step, costly catalystsLow
Continuous FlowHigh throughput, safetyInitial setup costsIndustrial

Q & A

Q. Case Study :

  • Synthesis of a Tyrosine Kinase Inhibitor :
    • Suzuki coupling with 4-pyridylboronic acid.
    • Bromomethyl displacement with a piperazine derivative.
      Final compound showed IC₅₀ = 12 nM against EGFR .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can computational chemistry predict reactivity and regioselectivity?

Answer:

  • DFT Calculations : Model transition states for bromomethyl substitution to predict activation energies (e.g., Gaussian 16, B3LYP/6-31G* basis set).
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions influenced by fluorine’s electron-withdrawing effect .

Q. Example Finding :

  • The C-Br bond dissociation energy is reduced by 8 kcal/mol compared to non-fluorinated analogs, favoring SN₂ mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.